

An In-depth Technical Guide to Azido-PEG4-(CH₂)₃-methyl ester

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Compound of Interest

Compound Name: Azido-PEG4-(CH₂)₃-methyl ester

Cat. No.: B605853

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, applications, and core experimental methodologies related to **Azido-PEG4-(CH₂)₃-methyl ester**, a versatile heterobifunctional linker critical in modern bioconjugation and drug discovery.

Core Physicochemical Properties

Azido-PEG4-(CH₂)₃-methyl ester is a crosslinking reagent characterized by a terminal azide group and a methyl ester, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure imparts unique solubility and reactivity properties, making it a valuable tool in chemical biology and proteomics. The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial feature for biological applications.[\[1\]](#)

Table 1: Physicochemical Data for **Azido-PEG4-(CH₂)₃-methyl ester**

Property	Value	Reference(s)
CAS Number	1835759-71-1	[2]
Molecular Formula	C13H25N3O6	[2]
Molecular Weight	319.4 g/mol	[2]
Purity	Typically ≥95%	
Solubility	Soluble in most organic solvents (DCM, DMF, DMSO, THF) and has good water solubility.	[1]
Storage	Store at -20°C, desiccated.	[3]
Shelf Life	1095 days (approx. 3 years) under proper storage.	[2]

Chemical Reactivity and Key Applications

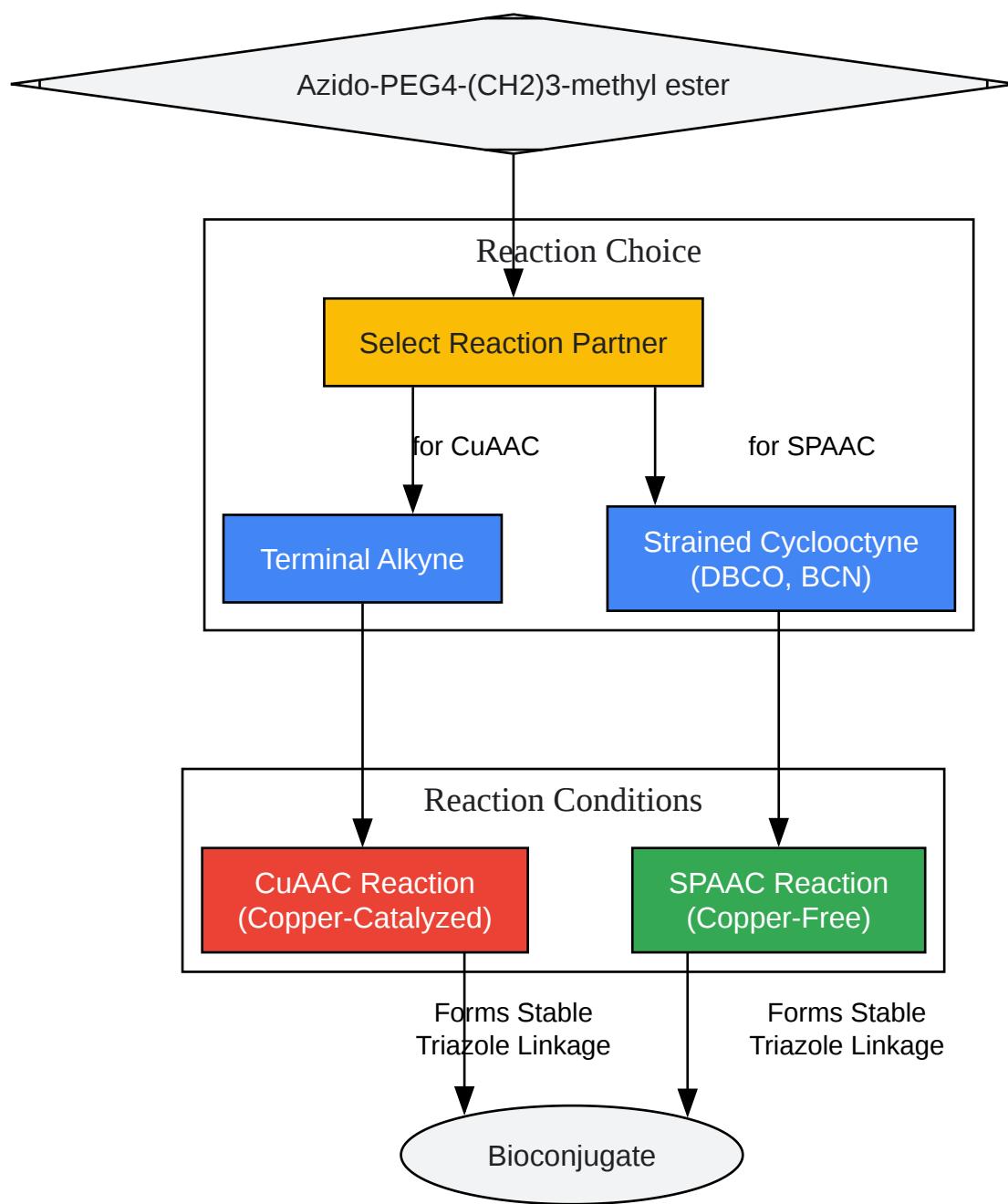
The primary utility of **Azido-PEG4-(CH₂)₃-methyl ester** stems from its azide (N₃) functionality, which is a key component in "click chemistry" reactions.^[4] These reactions are known for their high efficiency, specificity, and biocompatibility.

Click Chemistry Reactions

The azide group enables this linker to participate in two major types of bioorthogonal cycloaddition reactions:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts efficiently with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.^{[4][5]} This reaction is robust and high-yielding, making it a workhorse for creating stable bioconjugates.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In a copper-free alternative, the azide reacts with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).^[4] The reaction is driven by the release of ring strain in the cyclooctyne, proceeding rapidly at physiological temperatures without the need for a

cytotoxic copper catalyst.[\[6\]](#)[\[7\]](#) This makes SPAAC ideal for applications in living cells and *in vivo*.[\[6\]](#)



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Fig 1. Logical workflow for choosing a click chemistry reaction.

PROTAC Development

A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[4][8]} PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein (Protein of Interest, POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.^{[9][10]} The linker's length, flexibility, and hydrophilicity, provided by the PEG4 chain, are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.^{[11][12]}

Fig 2. The signaling pathway for PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions using an azide-functionalized linker like **Azido-PEG4-(CH₂)₃-methyl ester**. Optimization is often necessary based on the specific substrates.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for conjugating the azide linker to a molecule containing a terminal alkyne.

- Reagent Preparation:
 - Dissolve the alkyne-containing substrate and **Azido-PEG4-(CH₂)₃-methyl ester** (1.1 to 1.5 molar excess) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO).^[13]
 - Prepare fresh stock solutions of:
 - Copper(II) sulfate (CuSO₄): 20 mM in water.^[14]
 - Ligand (e.g., THPTA): 50 mM in water. The ligand stabilizes the Cu(I) oxidation state and protects biomolecules.^{[14][15]}
 - Reducing Agent (e.g., Sodium Ascorbate): 100 mM in water. Prepare this solution immediately before use.^{[14][15]}
- Reaction Execution:

- In a reaction vessel, combine the dissolved alkyne and azide substrates.
- Add the THPTA ligand solution, followed by the CuSO₄ solution. A typical final concentration is 0.1 to 0.25 mM copper, with a 5:1 ligand-to-copper ratio.[14]
- Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5 to 5 mM.[15]
- Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light.[13][15]
- Monitoring and Purification:
 - Monitor the reaction progress using LC-MS or TLC.
 - Upon completion, the product can be purified using techniques appropriate for the conjugate, such as size-exclusion chromatography, dialysis (for biomolecules), or silica gel chromatography (for small molecules).[13]

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for conjugating the azide linker to a molecule functionalized with a strained alkyne (e.g., DBCO), especially in biological contexts.

- Reagent Preparation:
 - Dissolve the DBCO-functionalized molecule in a biocompatible buffer (e.g., PBS, pH 7.4) or a solvent like DMSO.
 - Dissolve **Azido-PEG4-(CH₂)₃-methyl ester** in a compatible solvent (e.g., DMSO).
- Reaction Execution:
 - To the solution of the DBCO-functionalized molecule, add the azide linker solution. A 2- to 20-fold molar excess of the limiting reagent is often used to drive the reaction to completion.[6]

- If using an organic solvent like DMSO, ensure the final concentration in the aqueous buffer is low (typically <10%) to maintain the integrity of biomolecules.[6]
- Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing.[6]
- Monitoring and Purification:
 - Monitor the reaction by LC-MS or SDS-PAGE (for protein conjugates). The disappearance of the DBCO reagent can also be tracked by UV-Vis spectroscopy (approx. 310 nm).[16]
 - Purify the conjugate to remove excess unreacted linker using methods like desalting columns, dialysis, or HPLC.[16][17]

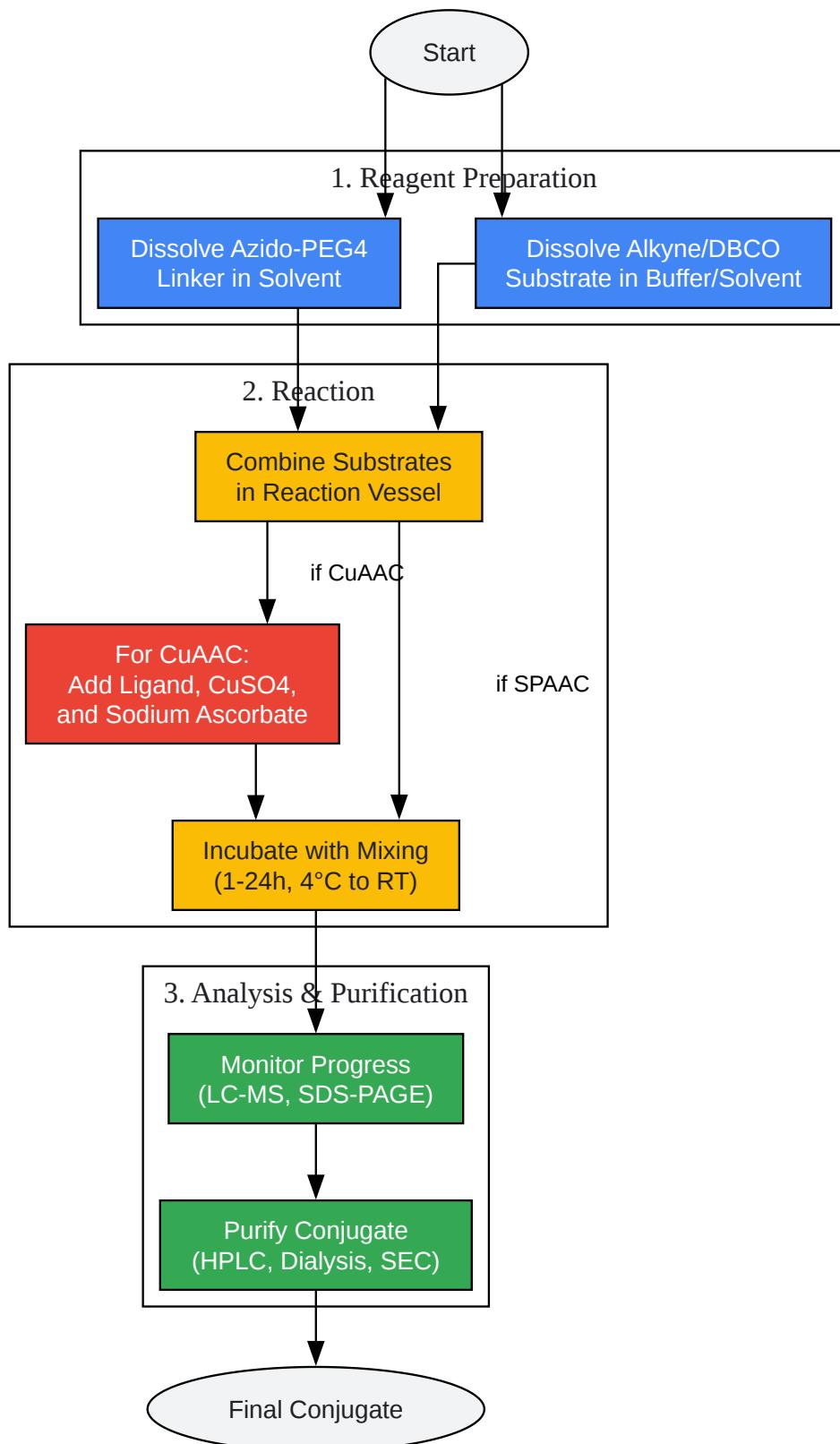
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Fig 3. General experimental workflow for bioconjugation.

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